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Compound of Interest

Compound Name: Securitinine

Cat. No.: B1158410

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the
synthesis of Securitinine, a C4-oxygenated Securinega alkaloid. The methodologies outlined
are based on the collective total synthesis approach developed by Han et al., which allows for
stereocontrolled diversification of the piperidine core. This document is intended to serve as a
comprehensive guide for researchers in organic synthesis and medicinal chemistry interested
in accessing Securitinine and its derivatives for further study and drug development.

Introduction

Securitinine is a member of the Securinega family of alkaloids, a class of natural products that
have garnered significant interest from the synthetic and medicinal chemistry communities due
to their complex molecular architectures and diverse biological activities. The presence of an
oxygen functionality at the C4 position of the piperidine core in Securitinine presents a unique
synthetic challenge. The following protocols are derived from a robust synthetic strategy that
enables the efficient construction of the core structure and the stereoselective installation of the
C4-oxygen group.

Synthetic Strategy Overview

The total synthesis of Securitinine and its derivatives hinges on a convergent strategy that
joins a piperidine precursor with a functionalized butenolide fragment. Key transformations
include a stereoselective conjugate addition to introduce the C4-oxygen functionality, followed
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by a series of carefully orchestrated steps to construct the complete tetracyclic framework. The
synthesis is designed to be flexible, allowing for the preparation of various analogs by
modifying the building blocks or late-stage intermediates.

A crucial aspect of the synthesis is the stereocontrolled introduction of the methoxy group at
the C4 position. This is achieved through a Michael addition to an a,3-unsaturated lactam
intermediate. The subsequent steps focus on the formation of the bridged bicyclic system
characteristic of the Securinega alkaloids.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a key
intermediate and its conversion to Securitinine and a related derivative, 4-epi-phyllanthine, as
reported by Han et al.[1]
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CH2CI2, 23
°C

Not detailed

] 4-epi- o in the
Conversion to ) Securitinine )
6 o phyllanthine provided
Securitinine 3)
4) search

results

Note: The conversion of 4-epi-phyllanthine to securitinine involves a stereochemical inversion
at C2. While the synthesis of 4-epi-phyllanthine is detailed, the specific conditions for its
conversion to securitinine are not explicitly provided in the referenced abstracts. The overall
strategy focuses on creating C4-oxygenated derivatives.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of
Securitinine derivatives.

Protocol 1: Synthesis of the C4-Methoxy Adduct (27)

This protocol describes the stereoselective introduction of the C4-methoxy group via a Michael
addition followed by methylation.

Materials:

a,B-Unsaturated Lactam intermediate

e Sodium methoxide (NaOMe)

e Methanol (MeOH), anhydrous

¢ Trimethyloxonium tetrafluoroborate (Me30OBF4)

e Proton-sponge (1,8-Bis(dimethylamino)naphthalene)

e Dichloromethane (CH2CI2), anhydrous
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e Argon atmosphere
o Standard glassware for organic synthesis
Procedure:

e To a solution of the a,B-unsaturated lactam in anhydrous methanol at 0 °C under an argon
atmosphere, add sodium methoxide.

 Allow the reaction mixture to warm to 23 °C and stir until the starting material is consumed
(monitor by TLC).

e Quench the reaction with saturated aqueous NH4Cl and extract the product with an
appropriate organic solvent.

e Dry the combined organic layers over anhydrous Na2S04, filter, and concentrate under
reduced pressure.

e To a solution of the crude product in anhydrous dichloromethane at O °C under an argon
atmosphere, add proton-sponge followed by trimethyloxonium tetrafluoroborate.

» Allow the reaction to warm to 23 °C and stir for the specified time.

e Upon completion, quench the reaction with saturated aqueous NaHCO3 and extract the
product with dichloromethane.

» Dry the combined organic layers, concentrate, and purify the residue by flash column
chromatography to afford the C4-methoxy adduct (27).

Protocol 2: Formation of the Tetracyclic Core (30)

This protocol outlines the multi-step conversion of the C4-methoxy adduct to the tetracyclic
core of Securitinine derivatives.

Materials:

o C4-Methoxy Adduct (27)
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e Lithium triethylborohydride (LIEt3BH)

o Tetrahydrofuran (THF), anhydrous
 Triisopropylsilyl trifluoromethanesulfonate (TIPSOTT)
o Triethylamine (Et3N)

» Diethylether (Et20), anhydrous

e O-silylated menisdaurilide (23)

e Dibutylboron triflate (Bu2BOTf)

o Tetrabutylammonium fluoride (TBAF)
 Trifluoroacetic acid (TFA)

e Methanol (MeOH)

e Standard glassware for organic synthesis
Procedure:

e Reduction and Silylation:

o To a solution of the C4-methoxy adduct (27) in anhydrous THF at —78 °C, add LIEt3BH.
Stir for the designated time.

o Quench the reaction and work up to isolate the intermediate alcohol.

o To a solution of the alcohol in anhydrous Et20 at 0 °C, add Et3N followed by TIPSOTH.
Allow the reaction to warm to 23 °C and stir until silylation is complete.

o Aldol Reaction:

o To a solution of the silylated piperidine and O-silylated menisdaurilide (23) in anhydrous
Et20 at —78 °C, add Bu2BOTf. Stir at this temperature until the reaction is complete.
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» Desilylation and Cyclization:

To a solution of the crude aldol adduct in THF, add TBAF and stir at 23 °C.

o

[¢]

After workup, dissolve the residue in a 1:1 mixture of TFA and CH2CI2 and stir at 23 °C.

Concentrate the mixture and then dissolve the residue in a 1:2 mixture of Et3N and

[e]

MeOH. Heat the solution at 50 °C to effect cyclization.

[¢]

After cooling, concentrate the mixture and purify the residue by flash column
chromatography to yield the tetracycle (30).

Visualizations
Synthetic Pathway to 4-epi-phyllanthine
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Starting Materials

1. NaOMe, MeOH

2. Me30BF4 -
o,B-Unsaturated Lactam | 2. MeSOBF4, proton-sponge |

Key Intermediates

C4-Methoxy Adduct (27)

Multi-step sequence
(Reduction, Silylation,

Final Product

Aldol, C

vy

O-silylated menisdaurilide (23)

Tetracycle (30)

[Ir(ppy)2(dtbpy)]PF6
PhSH, blue LED 4-epi-phyllanthine (4)
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Start with C4-Methoxy Adduct (27)

Reduction with LIEt3BH in THF at -78°C

:

Silylation with TIPSOTf and Et3N in Et20

:

Aldol reaction with O-silylated menisdaurilide (23)
and Bu2BOTf in Et20 at -78°C

:

Desilylation with TBAF in THF at 23°C

:

Acid-mediated reaction with TFA in CH2CI2

l

Base-mediated cyclization with Et3N in MeOH at 50°C

:

Purification by Flash Column Chromatography

Obtain Tetracycle (30)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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